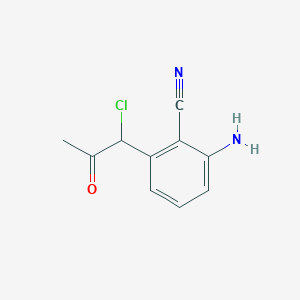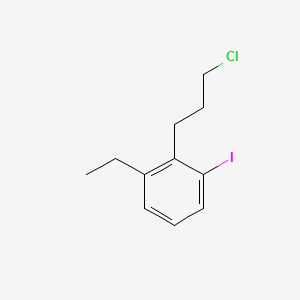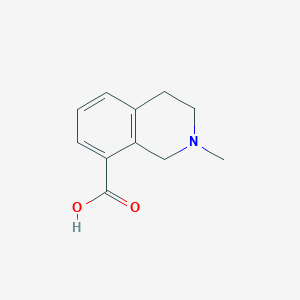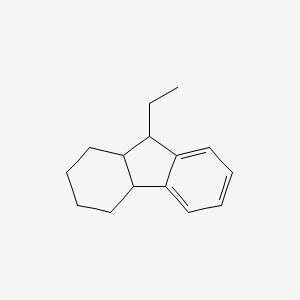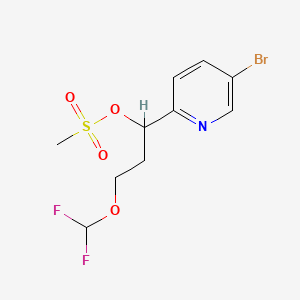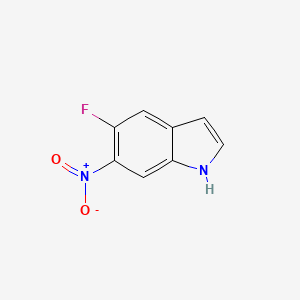
(3-(Thiazol-5-yl)-5-(trifluoromethyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Thiazol-5-yl)-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered significant interest in the fields of chemistry and medicinal research. This compound is characterized by the presence of a thiazole ring and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid group. The unique structural features of this compound make it a valuable candidate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Thiazol-5-yl)-5-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Coupling with Phenyl Ring: The thiazole and trifluoromethyl groups are then coupled with a phenyl ring through a Suzuki-Miyaura cross-coupling reaction, using a palladium catalyst and a boronic acid derivative.
Formation of Boronic Acid Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(3-(Thiazol-5-yl)-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include boronic esters, alcohols, amines, and various substituted derivatives.
Aplicaciones Científicas De Investigación
(3-(Thiazol-5-yl)-5-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is used in the development of fluorescent probes and sensors for detecting biological molecules.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (3-(Thiazol-5-yl)-5-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Methyl-4-(trifluoromethyl)phenyl)boronic acid
- (4-(Trifluoromethyl)phenyl)boronic acid
- (3-(Thiazol-2-yl)phenyl)boronic acid
Uniqueness
(3-(Thiazol-5-yl)-5-(trifluoromethyl)phenyl)boronic acid stands out due to its unique combination of a thiazole ring and a trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C10H7BF3NO2S |
|---|---|
Peso molecular |
273.04 g/mol |
Nombre IUPAC |
[3-(1,3-thiazol-5-yl)-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H7BF3NO2S/c12-10(13,14)7-1-6(9-4-15-5-18-9)2-8(3-7)11(16)17/h1-5,16-17H |
Clave InChI |
YZGMMYTZJRPAEU-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)C(F)(F)F)C2=CN=CS2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


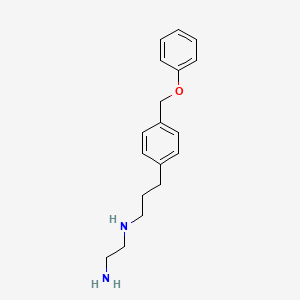


![2-[[(3R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-(2-carboxylatophenyl)-4,4-difluoro-3-hydroxyoxolan-2-yl]-hydroxymethyl]benzoate](/img/structure/B14075005.png)
